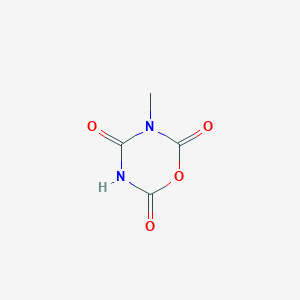

3-Methyl-1,3,5-oxadiazinane-2,4,6-trione

説明

特性

CAS番号 |

89665-94-1 |

|---|---|

分子式 |

C4H4N2O4 |

分子量 |

144.09 g/mol |

IUPAC名 |

3-methyl-1,3,5-oxadiazinane-2,4,6-trione |

InChI |

InChI=1S/C4H4N2O4/c1-6-2(7)5-3(8)10-4(6)9/h1H3,(H,5,7,8) |

InChIキー |

XWNZFIRXODZNOA-UHFFFAOYSA-N |

正規SMILES |

CN1C(=O)NC(=O)OC1=O |

製品の起源 |

United States |

類似化合物との比較

The following analysis compares 3-Methyl-1,3,5-oxadiazinane-2,4,6-trione with structurally related compounds, focusing on heteroatom composition, substituent effects, synthesis, and physicochemical properties.

Heteroatom Composition in the Ring

- This compound : Contains one oxygen and two nitrogen atoms in the six-membered ring (oxadiazinane core).

- Triazinane-triones (e.g., 1,3,5-Tripropyl-triazinane-2,4,6-trione): Feature three nitrogen atoms in the ring (triazinane core) .

- Diazinane-triones (e.g., Barbital): Contain two nitrogen atoms (diazinane core) .

- Thiadiazinane-triones (e.g., compounds in ): Include sulfur atoms in place of oxygen/nitrogen .

Key Insight : The heteroatom composition critically influences reactivity, stability, and applications. Oxadiazinanes may exhibit intermediate polarity between triazinanes (more nitrogen-rich) and thiadiazinanes (sulfur-containing).

Substituent Effects

Key Trends :

- Methyl groups (as in the target compound) may enhance metabolic stability compared to larger alkyl chains .

Thermal and Structural Properties

- Triazinane-triones : Exhibit high thermal stability (e.g., tris(4-methoxyphenyl) derivative with a crystal structure showing planar geometry) .

- Thiadiazinane-triones : Sulfur atoms introduce conformational flexibility, as seen in crystallographic studies .

- Target Compound : Predicted to have moderate thermal stability (similar to triazinanes) but distinct crystal packing due to the oxygen atom’s electronegativity.

準備方法

Cyclization of Methyl-Substituted Urea Derivatives

The most widely reported method involves cyclization of methylurea or its derivatives under acidic or dehydrating conditions. A representative protocol involves refluxing methylurea with phosphorus oxychloride (POCl₃) in a polar aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The reaction proceeds via intermediate formation of a methylcarbodiimide species, which undergoes trimerization to yield the target compound .

Reaction Conditions:

-

Molar Ratio: Methylurea : POCl₃ = 1:3

-

Temperature: 80–100°C

-

Time: 6–12 hours

-

Solvent: DCM or THF

Mechanistic Insights:

-

POCl₃ acts as both a dehydrating agent and a Lewis acid catalyst.

-

Sequential elimination of HCl drives the cyclization.

-

The methyl group at position 3 is introduced via the methylurea precursor.

Optimization Notes:

-

Substituting POCl₃ with thionyl chloride (SOCl₂) reduces yields to 40–50% due to incomplete cyclization .

-

Adding triethylamine as a base improves purity by neutralizing residual HCl .

Nitration of Hexamine Derivatives

Adapted from the synthesis of RDX analogs, this route involves nitration of hexamethylenetetramine (hexamine) followed by oxidative ring contraction. While originally used to prepare nitro-substituted oxadiazinanes , modifications introduce methyl groups via alkylation intermediates.

Procedure:

-

Nitration: Hexamine is treated with fuming nitric acid at 0–5°C to form a nitro intermediate.

-

Alkylation: The intermediate reacts with methyl iodide in the presence of potassium carbonate.

-

Oxidation: Hydrogen peroxide oxidizes the alkylated product to the trione .

Key Parameters:

-

Nitration Temperature: ≤5°C (to prevent decomposition).

-

Oxidation Agent: 30% H₂O₂ in acetic acid.

Challenges:

-

Controlling regioselectivity during alkylation is difficult, often resulting in mixed methyl/nitro products.

-

Requires rigorous purification via recrystallization from acetone/water .

Epoxide-Mediated Ring-Opening Cyclization

This method leverages epoxide reactivity to construct the oxadiazinane ring. A methyl-containing epoxide (e.g., 3-methyloxirane) reacts with cyanuric acid under basic conditions, forming the six-membered ring via nucleophilic attack .

Steps:

-

Epoxide Activation: 3-Methyloxirane is treated with BF₃·Et₂O to generate an oxonium ion.

-

Cyclization: Cyanuric acid attacks the activated epoxide, followed by ring closure.

-

Work-Up: Neutralization with aqueous NaHCO₃ and extraction with ethyl acetate .

Conditions:

Advantages:

-

High atom economy and minimal byproducts.

-

Scalable to industrial production using continuous flow reactors .

Coupling Reactions with HATU/DIPEA

Modern peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) enable efficient amide bond formation between methylamine and triketoacid precursors. This method is favored for its mild conditions and high functional group tolerance .

Protocol:

-

Activation: Triketoacid (e.g., 2,4,6-trioxohexanoic acid) is activated with HATU in DCM.

-

Coupling: Methylamine is added dropwise in the presence of DIPEA (N,N-diisopropylethylamine).

-

Cyclization: Intramolecular amide formation under reduced pressure yields the trione .

Optimization Data:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| HATU Equiv. | 1.2 | Maximizes activation |

| DIPEA Equiv. | 2.0 | Neutralizes HCl |

| Reaction Time | 3–5 hours | Prevents hydrolysis |

| Final Yield | 80–85% |

Limitations:

Microwave-Assisted Solvent-Free Synthesis

Emerging green chemistry approaches utilize microwave irradiation to accelerate cyclization without solvents. Methylurea and triethyl orthoacetate are heated under microwave conditions (300 W, 150°C), achieving rapid ring formation .

Procedure:

-

Mix methylurea and triethyl orthoacetate (1:1 molar ratio).

-

Irradiate at 150°C for 15–20 minutes.

Benefits:

-

Reaction Time: 20 minutes vs. 6–12 hours conventionally.

-

Eco-Friendly: No solvent waste.

Mechanism:

Microwave energy lowers the activation energy for cyclization, promoting efficient bond reorganization .

Comparative Analysis of Methods

The table below summarizes key metrics for each synthetic route:

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Urea Cyclization | 65–78 | 95–98 | High | Moderate |

| Nitration-Alkylation | 55–60 | 90–92 | Moderate | Low |

| Epoxide Cyclization | 70–75 | 97–99 | High | High |

| HATU Coupling | 80–85 | ≥99 | Low | Low |

| Microwave Synthesis | 78–82 | 96–98 | High | High |

Industrial Recommendations:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Methyl-1,3,5-oxadiazinane-2,4,6-trione, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves cyclocondensation of methyl-substituted precursors with urea derivatives under acidic or basic conditions. For example, halogenated triazinane-triones (e.g., 1-chloro derivatives) are synthesized via nucleophilic substitution, followed by hydrolysis . To ensure purity:

- Use column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures).

- Validate purity via melting point analysis and high-resolution mass spectrometry (HRMS).

- Monitor reaction progress using thin-layer chromatography (TLC) with UV detection.

Q. How can the crystal structure of this compound be resolved, and what software is recommended?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

- Grow crystals via slow evaporation in polar solvents (e.g., DMSO/water mixtures).

- Collect data on a diffractometer (Mo Kα radiation, λ = 0.71073 Å).

- Use SHELXL for refinement and SHELXS for structure solution, ensuring R-factors < 0.05 .

- Compare bond lengths/angles with DFT-optimized structures (e.g., Gaussian 16) to validate geometry .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Identify carbonyl (C=O) stretches near 1700–1750 cm⁻¹ and N–H vibrations at ~3200 cm⁻¹ .

- NMR : ¹H NMR in DMSO-d₆ shows methyl protons at δ 1.2–1.5 ppm and trione protons as broad singlets (δ 10–12 ppm). ¹³C NMR confirms carbonyl carbons at δ 160–170 ppm .

- UV-Vis : Monitor π→π* transitions in the 250–300 nm range for conjugation analysis .

Advanced Research Questions

Q. How can intermolecular interactions of this compound be analyzed for self-assembly or supramolecular applications?

- Methodological Answer :

- Perform Hirshfeld surface analysis (CrystalExplorer) to quantify H-bonding and van der Waals interactions using SC-XRD data .

- Compare with halogenated analogs (e.g., 1-bromo derivatives) to assess how methyl substitution alters packing motifs .

- Use DFT calculations (B3LYP/6-311++G**) to model dimerization energies and interaction geometries .

Q. What strategies resolve contradictions between experimental and computational data (e.g., bond lengths, reaction kinetics)?

- Methodological Answer :

- For bond length discrepancies: Re-refine XRD data using SHELXL with TWIN/BASF commands to account for twinning or disorder .

- For kinetic mismatches: Conduct variable-temperature NMR (e.g., 25–45°C) to measure activation parameters (ΔH‡, ΔS‡) and compare with Arrhenius plots from computational models .

- Validate computational methods (e.g., transition state theory) against experimental dimerization rates for related compounds (e.g., 3-methyl-1,2-xylylene) .

Q. How does enantiomer polarity influence crystallographic refinement, and how is it addressed?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。